molecular formula C10H9NO2 B1600294 Methyl 5-cyano-2-methylbenzoate CAS No. 103261-68-3

Methyl 5-cyano-2-methylbenzoate

Cat. No. B1600294
CAS RN: 103261-68-3
M. Wt: 175.18 g/mol
InChI Key: NLJITVMSLMNYSZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methylbenzoate is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . The IUPAC name for this compound is methyl 5-cyano-2-methylbenzoate .


Molecular Structure Analysis

The InChI code for Methyl 5-cyano-2-methylbenzoate is 1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 . The Canonical SMILES representation is CC1=C(C=C(C=C1)C#N)C(=O)OC .


Physical And Chemical Properties Analysis

Methyl 5-cyano-2-methylbenzoate has a molecular weight of 175.18 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 175.063328530 g/mol . The topological polar surface area is 50.1 Ų . The heavy atom count is 13 . The complexity of the molecule is 241 .

Scientific Research Applications

Organic Synthesis Building Blocks

Methyl 5-cyano-2-methylbenzoate: is a valuable building block in organic synthesis. It can be used to create a variety of complex molecules due to its reactive cyano and ester groups. For instance, it can undergo nucleophilic addition reactions to form new carbon-carbon or carbon-nitrogen bonds, which are fundamental steps in constructing pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for creating functional polymers. By incorporating it into polymer chains, researchers can develop materials with specific properties such as enhanced durability, chemical resistance, or thermal stability. Its methacrylate structure is particularly useful for synthesizing (meth)acrylate-based polymers with potential applications in coatings, adhesives, and sealants .

Molecular Gyroscopes

The structural features of Methyl 5-cyano-2-methylbenzoate could be exploited in the creation of molecular gyroscopes. These are novel compounds that can rotate freely within a crystal lattice and have potential applications in the field of molecular machines and nanotechnology.

Each of these applications demonstrates the versatility and potential of Methyl 5-cyano-2-methylbenzoate in scientific research. Its functional groups and molecular structure open up possibilities for innovation across a broad spectrum of disciplines .

Safety And Hazards

The safety information for Methyl 5-cyano-2-methylbenzoate indicates that it has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

methyl 5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJITVMSLMNYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433712
Record name Methyl 5-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-2-methylbenzoate

CAS RN

103261-68-3
Record name Benzoic acid, 5-cyano-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103261-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.5 g of cuprous cyanide was added to 1 g of methyl 4-bromo-o-toluate obtained in Reference example 18 dissolved in 0.7 ml of dimethylformamide and the mixture was refluxed under heating for 6 hours. Then, to the reaction mixture were added 2.6 ml of water, 0.5 ml of conc. hydrochloric acid and 1.75 g of ferric chloride and the mixture was stirred at 60° to 70° C. for 30 minutes. After the reaction mixture was extracted with ethyl acetate, the organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was removed from the solution to obtain 0.76 g of the title compound.
[Compound]
Name
cuprous cyanide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-chloro-4-methylbenzonitrile (25.0 g, 0.165 mol) in methanol (250 mL) in a steel reaction vessel was treated with lithium carbonate (13.4 g, 0.182 mol) and PdCl2.dppf (6.75 g). The vessel was purged with nitrogen, sealed, and heated to 140° C. at 400 psi for 17 hours, filtered and concentrated. The concentrate was treated with ethyl acetate, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash chromatography on silica gel with 95:5 to 85:15 hexanes/ethyl acetate to provide 14.4 g (50%) of the desired product. MS (DCI/NH3) m/z 193.0 (M+NH4)+; 1H NMR (CDCl3) δ 8.22 (d, 1H), 7.67 (dd, 1H), 7.37 (d, 1H), 3.93 (s, 3H), 2.68 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
6.75 g
Type
catalyst
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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